2-(2-hydroxy-5-methyl-anilino)-4-propyl-1H-pyrimidin-6-one
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Overview
Description
2-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core and a hydroxy-methylphenyl group. Its molecular formula is C14H18N2O2, and it is known for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-5-methylphenylamine with a suitable aldehyde, followed by cyclization with a β-keto ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as Cu/γ-Al2O3 can be used to enhance the reaction efficiency and selectivity . The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the best possible yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dihydropyrimidinone core can interact with various biological pathways, potentially affecting cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylacetophenone: This compound shares the hydroxy-methylphenyl group but lacks the dihydropyrimidinone core.
2-Amino-5-methylphenol: Similar in structure but with an amino group instead of the dihydropyrimidinone core.
2-Hydroxy-4-methylaniline: Another similar compound with a hydroxy and methyl group but different overall structure.
Uniqueness
2-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core and hydroxy-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2-hydroxy-5-methylanilino)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-11-7-9(2)5-6-12(11)18/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19) |
InChI Key |
YAWAMAMKRPHBIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=C(C=CC(=C2)C)O |
Origin of Product |
United States |
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